N-([2,2'-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
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Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a complex organic compound that features a cyclopropane ring, a fluorophenyl group, and a bifuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide typically involves multiple stepsThe reaction conditions often require the use of catalysts, such as palladium or nickel, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving molecular interactions and binding affinities.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for N-([2,2’-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide involves its interaction with molecular targets, such as enzymes or receptors. The bifuran and fluorophenyl groups can enhance binding affinity and specificity, while the cyclopropane ring can provide structural rigidity. These interactions can modulate biological pathways and lead to various effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-2-fluorophenyl)cyclopropanecarboxamide: Similar structure but with a bromine atom instead of the bifuran moiety.
N-(2-bromo-4-fluorophenyl)cyclopropanecarboxamide: Another variant with different substitution patterns.
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is unique due to the presence of the bifuran moiety, which can impart distinct electronic and steric properties. This uniqueness can lead to different reactivity and interaction profiles compared to other similar compounds .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c20-14-5-3-13(4-6-14)19(9-10-19)18(22)21-12-15-7-8-17(24-15)16-2-1-11-23-16/h1-8,11H,9-10,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSBDZVNHRKPIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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